molecular formula C16H18F2N4O3 B2420920 N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923114-22-1

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2420920
CAS No.: 923114-22-1
M. Wt: 352.342
InChI Key: UTGFKBXSAOKMOC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)acetamide is a complex organic compound characterized by its unique molecular structure This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a triazaspirodecan ring system

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O3/c1-21-14(24)16(20-15(21)25)4-6-22(7-5-16)9-13(23)19-12-3-2-10(17)8-11(12)18/h2-3,8H,4-7,9H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFKBXSAOKMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the formation of the triazaspirodecan ring system through a series of reactions, including cyclization and oxidation processes. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms makes it particularly reactive in certain conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide. For instance:

  • Mechanism of Action : Compounds with similar structural features have shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.
  • Case Studies : In vitro studies demonstrated significant growth inhibition against several cancer cell lines. For example, compounds derived from similar scaffolds exhibited percent growth inhibitions (PGIs) ranging from 50% to over 85% against various tumor types such as ovarian and lung cancers .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications:

  • Antibacterial Activity : Research indicates that derivatives of this compound have demonstrated effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 6.25 µg/ml .

Anti-HIV Activity

Some derivatives of this compound class have been explored for their anti-HIV properties:

  • Research Findings : A patent describes related compounds that exhibit anti-HIV activity by targeting specific viral enzymes or receptors, potentially leading to new therapeutic strategies against HIV infections .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties:

  • Neuroprotection Mechanisms : Studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis of Biological Activities

Biological ActivityMechanismExample StudiesEfficacy
AnticancerInduces apoptosisCell line studies show PGIs > 85%High
AntimicrobialInhibits bacterial growthMIC values as low as 6.25 µg/mlModerate
Anti-HIVTargets viral enzymesPatent disclosures on anti-HIV efficacyPotential
NeuroprotectiveProtects against oxidative stressNeuroprotection studies in vitroUnder investigation

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the triazaspirodecan ring system.

  • 2,4-Difluorophenyl isothiocyanate: Contains a similar difluorophenyl group but has a different functional group.

  • Diflufenican: A herbicide with a difluorophenyl group but different application and chemical properties.

Uniqueness: N-(2,4-Difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4

Biological Activity

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H19F2N3O5
  • Molecular Weight : 419.38 g/mol
  • CAS Number : 1973402-05-9

The structure features a triazaspirodecane core, which is known for its diverse biological properties, combined with a 2,4-difluorophenyl moiety that enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing triazole and related structures exhibit significant anticancer activities. For instance, derivatives of triazole have shown promising results against various cancer cell lines:

  • HCT-116 (Colon Carcinoma) : IC50 values around 6.2 μM.
  • T47D (Breast Cancer) : IC50 values of 43.4 μM and 27.3 μM for different derivatives .

These findings suggest that this compound may also possess similar anticancer properties due to its structural analogies.

Antiviral Activity

The compound has been investigated for its antiviral potential, particularly against HIV. The presence of the difluorophenyl group is thought to enhance the binding affinity to viral targets. Patents have documented its utility as an anti-HIV agent, indicating its potential role in antiviral therapies .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes associated with disease progression:

  • Acetylcholinesterase (AChE) : Inhibition of this enzyme can be beneficial in treating neurological disorders.

Studies have shown that triazole derivatives can effectively inhibit AChE, suggesting that this compound may exhibit similar inhibitory effects .

Antimicrobial Activity

Preliminary tests have indicated that compounds with similar structural features possess antimicrobial properties. The presence of the difluorophenyl group is often linked to enhanced antibacterial activity against various strains of bacteria .

Data Table: Biological Activities Summary

Activity Target IC50/EC50 Values Reference
AnticancerHCT-116 (Colon Carcinoma)6.2 μM
T47D (Breast Cancer)27.3 μM
AntiviralHIV-
Enzyme InhibitionAChE-
AntimicrobialVarious Bacterial Strains-

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in PMC highlighted the synthesis and evaluation of various triazole derivatives against cancer cell lines. The results indicated significant cytotoxicity correlating with structural modifications similar to those in this compound .
  • Antiviral Efficacy Assessment : Another research focused on the antiviral activities of triazole derivatives revealed that compounds with similar scaffolds exhibited promising results against HIV strains resistant to standard treatments .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors has shown that several compounds targeting AChE can lead to potential treatments for Alzheimer's disease and other neurodegenerative conditions .

Q & A

Q. What synthetic methodologies are employed to construct the spirocyclic core of N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide?

The synthesis typically involves multi-step protocols:

  • Spirocycle formation : Cyclocondensation of piperidone derivatives with urea or thiourea analogs under acidic conditions to form the 1,3,8-triazaspiro[4.5]decane scaffold.
  • Substituent introduction : Alkylation or acylation at the 8-position of the spirocycle using halogenated acetamide precursors.
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during coupling reactions, followed by HCl-mediated deprotection (e.g., as in ). Key purification steps include column chromatography and recrystallization.

Q. How is the compound characterized to confirm structural integrity and purity?

Advanced analytical techniques are utilized:

  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated 325.1840, found 325.1839 in ).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For purity assessment (e.g., retention time = 1.344 min in ).
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positioning and spirocyclic geometry.

Q. What in vitro assays are recommended for initial biological screening?

  • Enzymatic inhibition assays : Test against phospholipase D2 (PLD2) or mycobacterial lipoamide dehydrogenase (Lpd) using fluorogenic substrates.
  • Selectivity profiling : Compare activity against isoform variants (e.g., PLD1 vs. PLD2) or related enzymes.
  • Dose-response curves : Determine IC50 values (e.g., subnanomolar affinity achieved in spirocyclic derivatives in ).

Advanced Research Questions

Q. How can isoform selectivity (e.g., PLD2 over PLD1) be optimized through structural modifications?

  • Rational design : Introduce halogen substituents (e.g., fluorine at 2,4-difluorophenyl) to enhance hydrophobic interactions with PLD2-specific residues ( ).
  • Co-crystal structure analysis : Use X-ray data (e.g., Mtb Lpd complex in ) to identify binding pocket hotspots.
  • Comparative assays : Test derivatives against recombinant PLD isoforms under standardized kinetic conditions.

Q. How should contradictory structure-activity relationship (SAR) findings in spirocyclic analogs be resolved?

  • Systematic substituent variation : Replace the 3-methyl-2,4-dioxo group with electron-withdrawing/donating groups to assess electronic effects.
  • Computational modeling : Perform molecular dynamics simulations to predict steric clashes or favorable interactions (e.g., used pharmacophoric pattern analysis).
  • Meta-analysis : Cross-reference data from analogous compounds (e.g., vs. 18) to identify conserved trends.

Q. What in vivo models are suitable for evaluating efficacy in disease-relevant contexts?

  • Genetic mouse models : Use Alport syndrome models ( ) to assess renal fibrosis mitigation via DDR1 inhibition.
  • Dosing regimens : Administer compound intraperitoneally or orally, monitoring pharmacokinetics (e.g., t1/2, bioavailability).
  • Biomarker analysis : Quantify fibrosis markers (collagen deposition) or enzyme activity in tissue samples.

Q. How can the binding mode of the compound to its target be experimentally validated?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized enzyme.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolve co-crystal structures (e.g., Mtb Lpd in ) to identify critical hydrogen bonds/van der Waals contacts.

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